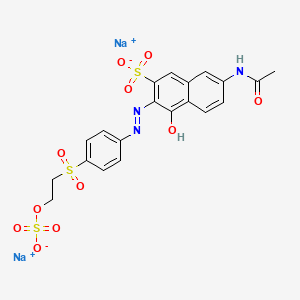
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by its complex structure, which includes a naphthalene ring, sulfonic acid groups, and azo linkages. It is commonly used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves multiple steps:
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Diazotization: An aromatic amine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative to form the azo compound.
Acetylation: The amino group is acetylated using acetic anhydride to introduce the acetylamino group.
Sulfonation and Esterification: The compound undergoes further sulfonation and esterification to introduce the sulfooxyethylsulfonyl group.
Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of different sulfonate esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, acetic anhydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments. Its vibrant color properties make it valuable in the textile and printing industries.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Industry: It is used in the production of specialty chemicals, including surfactants and dispersants.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The azo linkage can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The acetylamino and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, sodium salt include:
Naphthalene-1-sulfonic acid: Another isomer of naphthalenesulfonic acid with different sulfonation positions.
Naphthalene-2-sulfonic acid: A simpler compound with a single sulfonic acid group, used in the production of dyes and other chemicals.
Azo dyes: A broad class of compounds containing azo linkages, used extensively in the textile industry for their color properties.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85536-87-4 |
|---|---|
Molekularformel |
C20H17N3Na2O11S3 |
Molekulargewicht |
617.5 g/mol |
IUPAC-Name |
disodium;7-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-4-7-17-13(10-15)11-18(36(28,29)30)19(20(17)25)23-22-14-2-5-16(6-3-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
GQYBFALQKPKBPK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


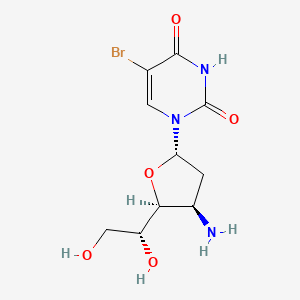



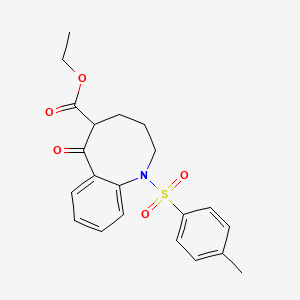
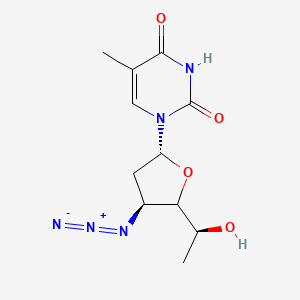
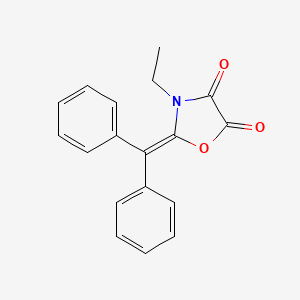

![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)


![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
